Tris(2-cyanoethyl) Borate
Overview
Description
Tris(2-cyanoethyl) Borate is a useful research compound. Its molecular formula is C9H12BN3O3 and its molecular weight is 221.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Tris(2-cyanoethyl) Borate is primarily used as a reagent or raw material in organic synthesis . The primary targets of this compound are the reactants in the synthesis process, which it interacts with to facilitate the desired chemical reactions .
Mode of Action
The compound interacts with its targets by acting as a catalyst in amination reactions and nucleophilic substitution reactions . It facilitates these reactions, leading to the formation of the desired products .
Biochemical Pathways
It is known that the compound plays a crucial role in various organic synthesis reactions, influencing the pathways that lead to the formation of the desired end products .
Result of Action
The result of this compound’s action is the successful facilitation of the desired chemical reactions in organic synthesis . Its use as a catalyst can lead to the efficient production of the desired end products .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under inert gas . Its physical state at 20°C is solid, and it has a melting point of 38°C . It is soluble in acetone . These properties suggest that the compound’s action, efficacy, and stability can be influenced by factors such as temperature, humidity, and the presence of certain solvents.
Properties
IUPAC Name |
tris(2-cyanoethyl) borate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BN3O3/c11-4-1-7-14-10(15-8-2-5-12)16-9-3-6-13/h1-3,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJXIXWHPANYDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCC#N)(OCCC#N)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126755-67-7 | |
Record name | Tris(2-cyanoethyl) Borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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